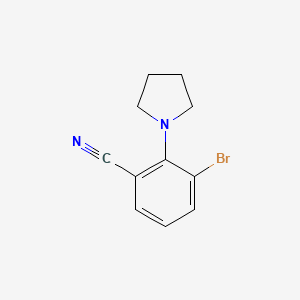
3-Bromo-2-(pyrrolidin-1-yl)benzonitrile
Overview
Description
3-Bromo-2-(pyrrolidin-1-yl)benzonitrile is an organic compound that features a bromine atom, a pyrrolidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(pyrrolidin-1-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-1-nitrobenzene and pyrrolidine.
Reaction Conditions: The nitro group is reduced to an amine, followed by a nucleophilic substitution reaction where the pyrrolidine ring is introduced.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield and purity. This may include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(pyrrolidin-1-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
3-Bromo-2-(pyrrolidin-1-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe to study biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(pyrrolidin-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)benzonitrile: Lacks the bromine atom, which may affect its reactivity and binding properties.
3-Bromo-2-(morpholin-4-yl)benzonitrile: Contains a morpholine ring instead of a pyrrolidine ring, which can influence its chemical and biological properties.
Uniqueness
3-Bromo-2-(pyrrolidin-1-yl)benzonitrile is unique due to the presence of both the bromine atom and the pyrrolidine ring, which confer specific reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-bromo-2-pyrrolidin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-10-5-3-4-9(8-13)11(10)14-6-1-2-7-14/h3-5H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKBOKGLSALEPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=C2Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


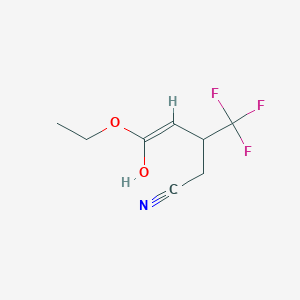
![(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester](/img/structure/B1401770.png)
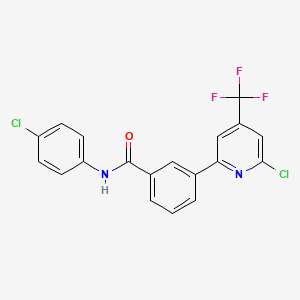
![(4-chlorophenyl) 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B1401774.png)
![3-Chloro-2-[2-(4-chloro-benzenesulfonyl)-2H-pyrazol-3-yl]-5-trifluoromethyl-pyridine](/img/structure/B1401775.png)
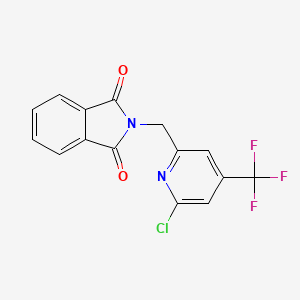
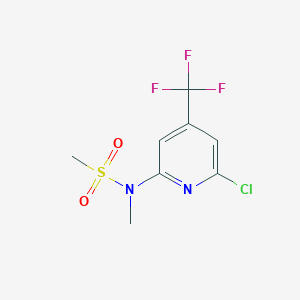
![[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid methyl ester](/img/structure/B1401780.png)
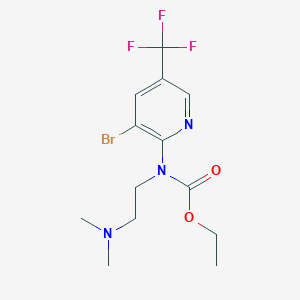
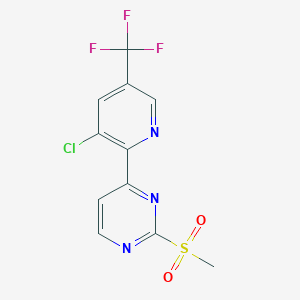
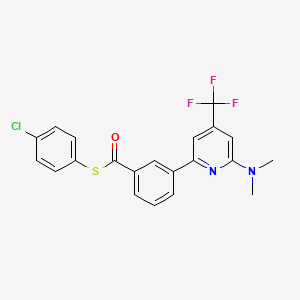
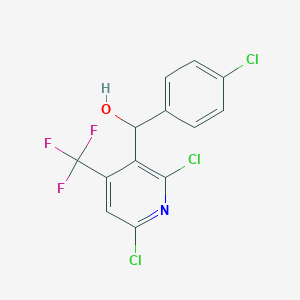
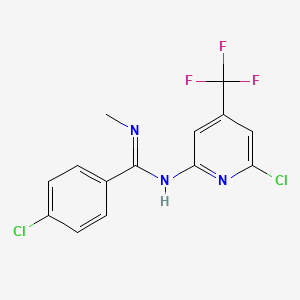
![[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol](/img/structure/B1401792.png)
